CPhos

説明

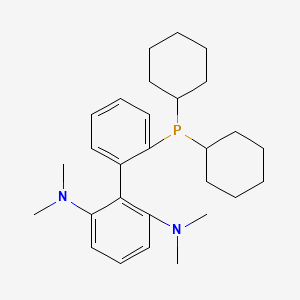

CPhos is a phosphine ligand derived from biphenyl . It is a white solid that is soluble in organic solvents . Its palladium complexes exhibit high activity for Negishi coupling reactions involving aryl bromides, chlorides, and triflates .

Synthesis Analysis

This compound can be used as a ligand in the Pd-catalyzed synthesis of 3-cyclopentylindole derivatives, dihydrobenzofurans, and trans-bicyclic sulfamides . It is also used to synthesize palladacycle precatalysts for Negishi coupling of secondary alkylzinc .Molecular Structure Analysis

The molecular formula of this compound is C28H41N2P . It has a molecular weight of 436.61 g/mol . The InChI key is DRNAQRXLOSUHBQ-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is known for its high activity in Negishi coupling reactions involving aryl bromides, chlorides, and triflates . It is particularly effective in reactions performed with secondary (sp3) alkylzinc halides, often yielding excellent results .Physical And Chemical Properties Analysis

This compound is a white solid that is soluble in organic solvents . It has a melting point of 111 to 113 °C . It is insoluble in water at normal temperature, but readily soluble in organic solvents such as diethyl ether and dimethylformamide .科学的研究の応用

神経科学

CPhos、またはc-Fosは、神経科学で広く使用されています . これは、細胞の活性化を観察および定量化するのに役立つ、アクセスしやすい信頼性の高い方法である、即時発現遺伝子です . c-fos遺伝子とそのタンパク質c-Fosは、刺激後すぐに活性化し、その活性時間が維持される時間は刺激の種類によって異なり、活性化時間は刺激と研究対象の構造によって異なります .

細胞恒常性

c-Fosの生成と除去は、細胞の恒常性の一部です . 過剰発現により、細胞増殖が促進されます .

転写

c-Fosはc-Junタンパク質と二量体を形成して因子AP-1を形成し、これはさまざまな遺伝子の転写を促進します .

リン酸化部位の保存

this compoundは、進化的に保存されたリン酸化部位を特定するために、米国国立衛生研究所(NIH)によって開発されたプログラムでもあります . これは、情報理論に基づくアルゴリズムを使用して、種間におけるリン酸化部位の保存を評価します .

機能的意義の評価

this compoundプログラムから確立された保存は、特定のリン酸化部位の機能的意義を潜在的に評価するために使用できます .

CNS以外の局在

中枢神経系(CNS)の外では、c-fosの局在は通常、骨(肋骨と脊椎、骨髄を含む)、筋肉、胸膜、腹膜皮下組織、および胎盤(妊娠期間全体、マウスでは18日まで)に反映されます

作用機序

Target of Action

CPhos, a phosphine ligand derived from biphenyl, primarily targets palladium complexes . These complexes play a crucial role in facilitating Negishi coupling reactions involving aryl bromides, chlorides, and triflates .

Mode of Action

This compound interacts with its targets, the palladium complexes, to enhance their activity for Negishi coupling reactions . The compound’s mode of action involves increasing the rate of reductive elimination of certain intermediates, thereby minimizing the conversion to undesired products .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Negishi coupling reaction . This reaction involves the oxidative addition of an aryl halide to the palladium-ligand complex, followed by transmetalation, which gives an intermediate that can undergo reductive elimination to afford the desired product . This compound enhances the rate of this reductive elimination, thereby increasing the yield of the desired product .

Pharmacokinetics

It’s worth noting that this compound is a white solid that is soluble in organic solvents , which could influence its distribution and availability in the reaction mixture.

Result of Action

The result of this compound’s action is the enhanced yield of desired products in Negishi coupling reactions . By increasing the rate of reductive elimination, this compound minimizes the formation of undesired by-products .

Safety and Hazards

特性

IUPAC Name |

2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N2P/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h11-13,18-23H,5-10,14-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNAQRXLOSUHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045581 | |

| Record name | 2-(2-Dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160556-64-8 | |

| Record name | 2′-(Dicyclohexylphosphino)-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160556-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CPHOS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160556648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(Dicyclohexylphosphino)-N,N,N',N'-tetramethyl-2,6-biphenyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D5DWS5PBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary application of CPhos in organic synthesis?

A1: this compound is primarily employed as a ligand in palladium-catalyzed cross-coupling reactions, particularly Negishi coupling. []

Q2: What makes this compound an effective ligand for Negishi coupling?

A2: this compound, when complexed with palladium, effectively promotes the rate of reductive elimination, a crucial step in cross-coupling, relative to the rate of undesirable beta-hydride elimination. [] This characteristic results in higher yields and improved selectivity for desired products.

Q3: Can this compound be used for coupling reactions beyond Negishi coupling?

A3: Yes, this compound has demonstrated efficacy in facilitating challenging reductive elimination processes in other palladium-catalyzed cross-coupling reactions. Notably, it has been successfully employed in the coupling of secondary alkylzinc reagents with heteroaryl halides. []

Q4: What are the advantages of using this compound in palladium-catalyzed cross-coupling reactions?

A4: this compound offers several advantages:

- Broad substrate scope: It facilitates coupling reactions with a wide variety of aryl bromides, activated aryl chlorides, and heteroaryl halides. [, ]

- High selectivity: It favors the formation of the desired secondary coupling product over the undesired primary coupling product, especially with secondary alkylzinc reagents. [, ]

- Improved yields: By promoting reductive elimination, it enhances the overall efficiency of cross-coupling reactions. []

Q5: Are there any limitations to using this compound in cross-coupling reactions?

A5: While highly effective, the reactivity of this compound can be influenced by the electronic nature of the substrates. Coupling reactions with electron-deficient heterocyclic substrates might require further optimization of reaction conditions or the use of modified this compound-type ligands for improved efficiency. []

Q6: What is the molecular formula and weight of this compound?

A6: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they highlight its structural features as a biarylphosphine ligand. Researchers can readily deduce its molecular formula and weight from its chemical structure, which is widely available in chemical databases and publications.

Q7: How does the structure of this compound contribute to its catalytic activity?

A9: The steric hindrance provided by the bulky substituents on the biarylphosphine scaffold of this compound plays a crucial role in its activity. This steric bulk facilitates the reductive elimination step while hindering the undesired beta-hydride elimination, leading to improved selectivity and yields in cross-coupling reactions. [, ]

Q8: Have any structural modifications of this compound been explored?

A10: Yes, researchers have investigated modifications to the this compound scaffold to fine-tune its reactivity and selectivity. This includes variations in the substituents on the biaryl rings and the introduction of different functional groups. [] For instance, this compound G3, a commercially available variant, showcases its adaptability and application in macrocyclization reactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)

![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)

![N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine](/img/structure/B591522.png)